1-Cyclopentyl-4-ethynylpiperidine
Description
1-Cyclopentyl-4-ethynylpiperidine is a piperidine derivative featuring a cyclopentyl substituent at the 1-position and an ethynyl (acetylene) group at the 4-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.291 |
IUPAC Name |
1-cyclopentyl-4-ethynylpiperidine |
InChI |
InChI=1S/C12H19N/c1-2-11-7-9-13(10-8-11)12-5-3-4-6-12/h1,11-12H,3-10H2 |
InChI Key |
LLVSYSJUYXAXHI-UHFFFAOYSA-N |
SMILES |
C#CC1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Cyclopentyl-4-ethynylpiperidine with five analogs from the evidence, highlighting substituents, molecular weight, solubility (Log S), topological polar surface area (TPSA), and BBB permeability:
*Estimated based on substituent hydrophobicity.
†Calculated using fragment contributions.
Key Observations:
- Solubility : The ethynyl group likely reduces solubility (estimated Log S ~-1.5) compared to carboxylic acid derivatives (Log S -0.35) .
- TPSA : The low TPSA (~12.48 Ų) of the target compound suggests enhanced membrane permeability, contrasting with high-TPSA analogs like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (66.40 Ų) .
- BBB Permeability : The target’s low TPSA and moderate molecular weight align with Ethyl 2-(piperidin-4-yl)acetate, which is BBB-permeant .
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